molecular formula C20H13ClF4N2O2 B2866385 N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-63-8

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2866385
CAS No.: 899947-63-8
M. Wt: 424.78
InChI Key: NCUXKPSJQOLKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClF4N2O2 and its molecular weight is 424.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N2O2/c21-16-7-6-13(20(23,24)25)10-17(16)26-18(28)15-5-2-8-27(19(15)29)11-12-3-1-4-14(22)9-12/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUXKPSJQOLKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 899947-63-8, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H13ClF4N2O2C_{20}H_{13}ClF_4N_2O_2, with a molecular weight of 424.8 g/mol. The structure features a dihydropyridine core, which is known for various biological activities including anti-inflammatory and analgesic effects.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the synthesis of prostaglandin E2 (PGE2), which plays a crucial role in inflammation and pain signaling.

In Vitro Studies

In vitro assays have demonstrated that this compound has potent inhibitory effects on mPGES-1 activity. For instance, compounds structurally similar to this one have shown IC50 values in the nanomolar range against mPGES-1, indicating strong potential for therapeutic applications in inflammatory diseases such as rheumatoid arthritis .

Study 1: Inhibition Potency

A comparative study involving various derivatives of dihydropyridine compounds found that those with similar structural motifs to this compound exhibited significant inhibition against mPGES-1. The lead compound demonstrated an IC50 value of approximately 8 nM, showcasing its potential as a selective inhibitor .

Study 2: Pharmacokinetics and Efficacy

Another investigation focused on the pharmacokinetic profile of similar compounds revealed good oral bioavailability and favorable CNS penetration characteristics. These findings suggest that this compound could be effective in treating conditions associated with chronic pain and inflammation when administered orally .

Data Table: Summary of Biological Activities

Activity IC50 Value (nM) Reference
mPGES-1 Inhibition8
Anti-inflammatory EffectNot specified
Oral BioavailabilityGood

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.